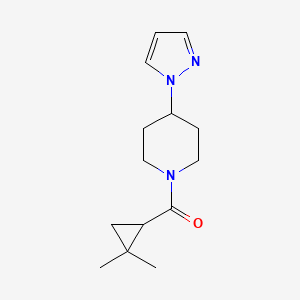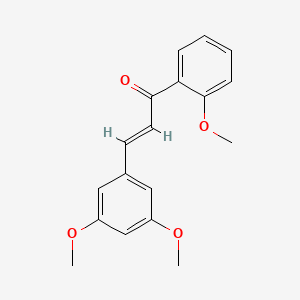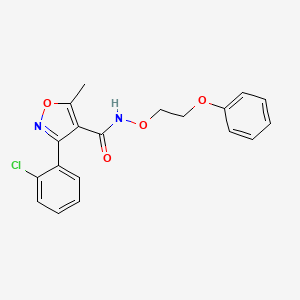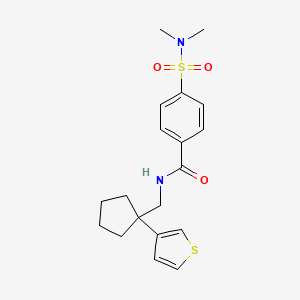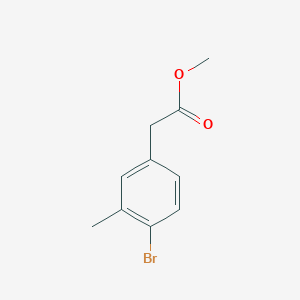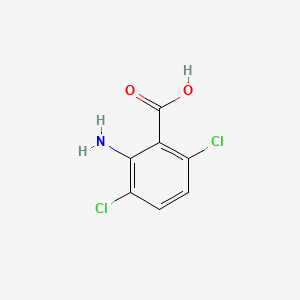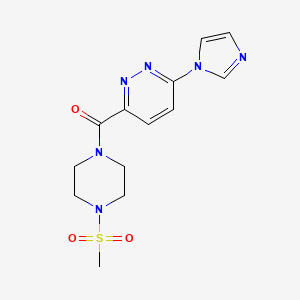
3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with an imidazole group and a methanesulfonylpiperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated pyridazine.
Attachment of the Methanesulfonylpiperazine Moiety: The final step involves the coupling of the methanesulfonylpiperazine group to the pyridazine core, typically through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: Nucleophilic substitution reactions can occur at the imidazole and pyridazine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted imidazole and pyridazine derivatives.
科学研究应用
3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving imidazole and pyridazine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the methanesulfonylpiperazine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(1H-imidazol-1-yl)-6-(4-methylpiperazine-1-carbonyl)pyridazine: Similar structure but with a methyl group instead of a methanesulfonyl group.
3-(1H-imidazol-1-yl)-6-(4-ethylpiperazine-1-carbonyl)pyridazine: Similar structure but with an ethyl group instead of a methanesulfonyl group.
Uniqueness
The presence of the methanesulfonyl group in 3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine enhances its solubility and binding affinity compared to its analogs. This makes it a more potent candidate for certain applications, particularly in medicinal chemistry.
属性
IUPAC Name |
(6-imidazol-1-ylpyridazin-3-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3S/c1-23(21,22)19-8-6-17(7-9-19)13(20)11-2-3-12(16-15-11)18-5-4-14-10-18/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSBPJMLYDYPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
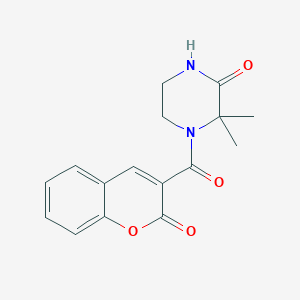
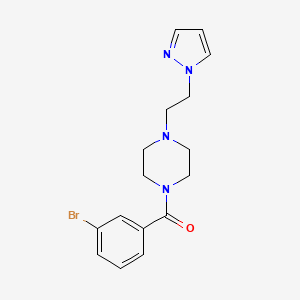
![1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2527000.png)
![5-bromo-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2527001.png)
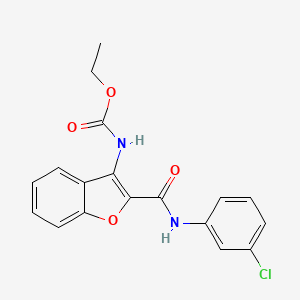
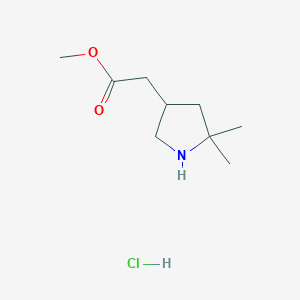
![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B2527007.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2527010.png)
